molecular formula C13H16FNO5 B13569270 4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid

4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid

Cat. No.: B13569270
M. Wt: 285.27 g/mol
InChI Key: UXDSEXOPSHGQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methoxy group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the fluorine atom can result in various substituted benzoic acid derivatives.

Scientific Research Applications

4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzoic acid core. This combination of functional groups provides distinct reactivity and properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C13H16FNO5

Molecular Weight

285.27 g/mol

IUPAC Name

2-fluoro-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-9-6-8(14)7(11(16)17)5-10(9)19-4/h5-6H,1-4H3,(H,15,18)(H,16,17)

InChI Key

UXDSEXOPSHGQFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.